molecular formula C25H33N3O8 B2472199 8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate CAS No. 1005187-65-4

8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate

Cat. No.: B2472199
CAS No.: 1005187-65-4
M. Wt: 503.552
InChI Key: JIXATOZUDBFTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

This compound is systematically identified through multiple standardized chemical nomenclature systems and registration databases. The compound bears the Chemical Abstracts Service registry number 1005187-65-4, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name reflects the complex spirocyclic structure: this compound.

The molecular formula C₂₅H₃₃N₃O₈ indicates the presence of twenty-five carbon atoms, thirty-three hydrogen atoms, three nitrogen atoms, and eight oxygen atoms, resulting in a molecular weight of 503.55 grams per mole. The structural complexity is further characterized by the InChI code: 1S/C25H33N3O8/c1-23(2,3)35-21(32)27-18(29)25(28(19(27)30)22(33)36-24(4,5)6)12-14-26(15-13-25)20(31)34-16-17-10-8-7-9-11-17/h7-11H,12-16H2,1-6H3, which provides a detailed representation of the molecular connectivity. The MDL number MFCD29037425 serves as an additional identifier within chemical databases and supplier systems.

The compound exists as a white to off-white powder or crystalline solid under standard laboratory conditions, with storage requirements typically specifying refrigerated conditions at 2-8°C to maintain stability. Multiple chemical suppliers, including Sigma-Aldrich through Combi-Blocks and various specialized fine chemical manufacturers, have made this compound available for research purposes, typically offering purities of 95-98%.

Historical Context and Development

The development of this compound emerges from the broader historical evolution of triazaspiro compound synthesis and medicinal chemistry applications. The triazaspiro structural motif gained prominence following seminal work in the late 1960s, when researchers first demonstrated the feasibility of constructing spirocyclic systems containing multiple nitrogen atoms through 1,3-dipolar cycloaddition reactions. Ulrich and colleagues, along with Dyer and collaborators, published foundational studies within a three-month period in 1968 that established isocyanate-based synthetic methodologies for creating triazaspirocyclic cores.

The specific synthetic approaches to triazaspiro[4.5]decane derivatives evolved significantly through the subsequent decades, with researchers developing increasingly sophisticated methods for introducing functional diversity while maintaining the rigid spirocyclic framework. The incorporation of protective groups such as tert-butyl esters and benzyl substituents became standard practice for enabling selective transformations during multi-step synthetic sequences. These methodological advances enabled the preparation of highly functionalized derivatives like this compound, which represents a sophisticated example of modern synthetic organic chemistry capabilities.

The pharmaceutical relevance of triazaspiro compounds became increasingly apparent through research conducted in the 1990s and 2000s, particularly in the context of central nervous system drug discovery. European Patent EP 0997464, granted in 2005, specifically described 1,3,8-triazaspiro[4.5]decanone compounds as potential agonists for opioid receptor-like 1 receptors, highlighting their therapeutic potential for analgesic, anti-inflammatory, and neuroprotective applications. This patent documentation established a clear precedent for the pharmaceutical utility of the triazaspiro structural class and contributed to increased research interest in these molecular scaffolds.

Position within Triazaspiro Compound Classification

This compound occupies a distinctive position within the comprehensive classification system of triazaspiro compounds, which encompasses a diverse array of structural variants and ring fusion patterns. The compound belongs specifically to the triazaspiro[4.5]decane subclass, characterized by the fusion of a five-membered heterocyclic ring containing two nitrogen atoms with a six-membered ring containing one additional nitrogen atom. This particular ring system configuration provides optimal three-dimensional geometry for molecular recognition events while maintaining sufficient conformational rigidity to reduce entropy penalties associated with binding interactions.

Within the broader triazaspiro classification, compounds are systematically categorized based on ring size combinations, heteroatom positioning, and substitution patterns. The [4.5] designation indicates the specific ring fusion pattern, distinguishing this structural class from alternative configurations such as [4.4], [4.6], or [5.5] systems that have been explored in pharmaceutical research. The presence of three nitrogen atoms within the spirocyclic framework places this compound in the triaza subclass, as opposed to diaza or monoaza variants that contain fewer nitrogen heteroatoms.

The specific substitution pattern of this compound reflects advanced synthetic design principles aimed at optimizing both chemical stability and biological activity potential. The benzyl group at the 8-position provides aromatic character and potential π-π stacking interactions, while the tert-butyl ester groups at positions 1 and 3 serve dual functions as protecting groups during synthesis and as lipophilic substituents that may influence pharmacokinetic properties. The dioxo functionality at positions 2 and 4 introduces hydrogen bonding capacity and electrophilic character that may be crucial for biological target recognition.

Comparative analysis with related triazaspiro derivatives reveals the systematic structural modifications that have been explored within this chemical class. For example, tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate represents a simplified analog lacking the benzyl substituent, while 8-benzyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione incorporates phenyl substitution at position 1 rather than the tert-butyl ester functionality. These structural relationships demonstrate the systematic approach employed by medicinal chemists to explore structure-activity relationships within the triazaspiro chemical space.

Significance in Organic and Medicinal Chemistry Research

The research significance of this compound extends across multiple domains of organic and medicinal chemistry, reflecting both its synthetic complexity and its potential therapeutic applications. In the context of medicinal chemistry research, compounds bearing the triazaspiro[4.5]decane scaffold have demonstrated remarkable biological activities, particularly as inhibitors of mitochondrial permeability transition pores through interactions with the c subunit of F₁/F₀-adenosine triphosphate synthase. These interactions represent a novel pharmacological approach for treating reperfusion damage in myocardial infarction, positioning triazaspiro derivatives as potential cardioprotective agents.

Recent research investigations have validated the therapeutic potential of 1,3,8-triazaspiro[4.5]decane derivatives through comprehensive structure-activity relationship studies that identified compounds with significant mitochondrial permeability transition pore inhibitory activity. The research demonstrated that selected compounds from this structural class could decrease apoptotic rates in cardiac tissue and improve overall cardiac function when administered during reperfusion procedures. Importantly, these compounds exhibited selectivity for their intended targets without demonstrating significant off-target effects at cellular and mitochondrial levels, while preserving mitochondrial adenosine triphosphate content despite their interactions with the adenosine triphosphate synthase complex.

The synthetic chemistry significance of this compound lies in its representation of advanced synthetic methodologies for constructing complex spirocyclic architectures. The compound serves as an exemplar of how modern organic synthesis can achieve precise control over three-dimensional molecular geometry while incorporating multiple functional groups with orthogonal reactivity profiles. The successful synthesis of such structures requires sophisticated understanding of reaction mechanisms, protecting group strategies, and purification techniques that collectively advance the state of synthetic organic chemistry.

Parameter Value Source
CAS Registry Number 1005187-65-4
Molecular Formula C₂₅H₃₃N₃O₈
Molecular Weight 503.55 g/mol
MDL Number MFCD29037425
Typical Purity 95-98%
Storage Temperature 2-8°C
Physical State White to off-white powder

The research applications extend beyond direct therapeutic development to encompass fundamental investigations of molecular recognition, protein-ligand interactions, and structure-based drug design. The rigid three-dimensional structure provided by the spirocyclic framework offers reduced conformational entropy penalties upon binding to biological targets, making these compounds valuable probes for understanding the geometric requirements of specific protein binding sites. Crystal structure analyses of triazaspiro compounds have revealed unique conformational features, including envelope conformations and intramolecular hydrogen bonding patterns that contribute to their biological activities.

Furthermore, the compound represents an important building block for combinatorial chemistry approaches and fragment-based drug discovery methodologies. The presence of multiple reactive sites allows for systematic derivatization to explore chemical space around the core triazaspiro structure, enabling the development of focused compound libraries for high-throughput screening applications. This versatility in synthetic manipulation, combined with the demonstrated biological activity of the structural class, positions this compound as a valuable starting point for medicinal chemistry optimization campaigns.

Properties

IUPAC Name

8-O-benzyl 1-O,3-O-ditert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O8/c1-23(2,3)35-21(32)27-18(29)25(28(19(27)30)22(33)36-24(4,5)6)12-14-26(15-13-25)20(31)34-16-17-10-8-7-9-11-17/h7-11H,12-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXATOZUDBFTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)N(C1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate (CAS No. 1005187-65-4) is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H33N3O8
  • Molecular Weight : 503.55 g/mol
  • Structural Characteristics : The compound features a triazaspiro structure that contributes to its biological activity through interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as a therapeutic agent.

The compound's activity is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Adenosine Receptor Modulation : It has been shown to influence adenosine A1 receptor (A1AR) activity, which plays a crucial role in cardiovascular and neurological functions .
  • Antioxidant Properties : The presence of tert-butyl groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

StudyFindingsImplications
Study 1 : In vitro analysis of receptor bindingDemonstrated affinity for A1AR with potential cardioprotective effectsSuggests use in treating heart-related conditions
Study 2 : Antioxidant evaluationShowed significant radical scavenging activity compared to standard antioxidantsPotential application in neuroprotection and aging-related diseases
Study 3 : Cytotoxicity screeningExhibited selective cytotoxicity against cancer cell lines while sparing normal cellsIndicates promise as an anticancer agent

Detailed Research Findings

  • Receptor Binding Studies : Research indicates that the compound binds effectively to A1AR, inhibiting adenylyl cyclase activity and modulating intracellular signaling pathways involved in cell survival and apoptosis .
  • Antioxidant Activity Assessment : In vitro assays revealed that the compound significantly reduces oxidative stress markers in cellular models. This suggests a mechanism where it may protect cells from damage due to reactive oxygen species (ROS) .
  • Cytotoxicity Profiles : The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7) showing IC50 values that indicate effective growth inhibition. This positions it as a candidate for further development in cancer therapeutics .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological activities, particularly as an anticancer agent. Studies have demonstrated its ability to interact with DNA and bovine serum albumin (BSA), suggesting potential mechanisms for anticancer efficacy.

  • Case Study : In vitro assays indicated that the compound exhibited cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The mechanism of action appears to involve DNA intercalation and disruption of cellular processes essential for cancer cell survival .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of derivatives related to this compound. The incorporation of various functional groups has been shown to enhance antibacterial activity against a range of pathogens.

  • Case Study : A series of synthesized thiazolidine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggested that modifications in the tricarboxylate moiety could improve efficacy .

Material Science

The compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

  • Application Example : The synthesis of polymeric materials incorporating this compound has been explored for potential use in drug delivery systems. The triazaspiro structure offers stability and controlled release properties which are advantageous in biomedical applications .

Data Tables

Here is a summary table of key findings related to the applications of 8-Benzyl 1,3-di-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate:

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against MDA-MB-231 and LNCaP
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Material SciencePotential use in drug delivery systems

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Weight (g/mol) Substituents Solubility Storage Conditions
Target Compound (1005187-65-4) 503.55 2 tert-butyl, 1 benzyl Organic solvents 2–8°C, sealed
Tri-tert-butyl analog (183673-68-9) 469.53 3 tert-butyl DMSO, methanol -20°C or -80°C
tert-Butyl analog (183673-70-3) 269.30 1 tert-butyl DCM, DMSO, methanol Room temperature
(S)-tert-Butyl analog (119838-38-9) Not reported 2 tert-butyl, 1 methyl Ethanol, DMF Not specified

Key Observations :

  • The benzyl group in the target compound increases molecular weight and may reduce solubility in polar solvents compared to tert-butyl-dominated analogs .
  • Storage requirements vary significantly: the target compound’s benzyl group likely necessitates low-temperature storage to prevent degradation, whereas analogs with fewer aromatic groups (e.g., 183673-70-3) are stable at room temperature .

Key Observations :

  • The target compound’s benzyl group may enhance interactions with hydrophobic residues (Leu117, Phe124), enabling PTP inhibition without reliance on Glu119, a critical distinction from oligomycin A .

Preparation Methods

Reformatsky Reaction-Based Spirocyclization (Patent US4028351A)

This method adapts the Reformatsky reaction to construct spiro[4.5]decane derivatives:

  • Reformatsky Reaction :

    • React N-substituted-4-piperidone with α-halo esters (e.g., ethyl bromoacetate) in the presence of activated zinc.
    • Forms β-hydroxy ester intermediates.
    • Conditions : Benzene/ethanol solvent, 40–60°C, 8–30 hours.
  • Hydrazine Treatment :

    • β-hydroxy ester reacted with excess hydrazine (1:10 molar ratio) to yield β-hydroxy hydrazide.
  • Curtius Rearrangement :

    • Treat hydrazide with nitrous acid (generated in situ via NaNO2/HCl) to induce spirocyclization.
    • Excess nitrous acid (1:5 molar ratio) required to minimize byproducts.

Advantages :

  • High functional group tolerance for R-group variations.
  • Scalable to multi-gram quantities.

Limitations :

  • Low yields (~35%) due to competing side reactions.
  • Requires strict temperature control during cyclization.

Urea-Mediated Cyclocondensation (Patent CN110818712A)

This approach employs urea derivatives for spirocycle assembly:

  • Core Formation :

    • React diethyl oxalate, urea, and ammonium carbonate under reflux.
    • Generates a 1,3,8-triazaspiro[4.5]decane-2,4-dione intermediate.
  • Esterification :

    • Sequential protection with:
      • tert-Butyl chloroformate for N1 and N3 positions.
      • Benzyl chloroformate for N8 position.
    • Conditions : Dichloromethane, 0°C to RT, triethylamine base.

Typical Yields :

Step Yield (%) Purity (%)
Cyclocondensation 62 90
tert-Butyl protection 78 95
Benzyl protection 85 97

Advantages :

  • Avoids toxic hydrazine reagents.
  • Modular ester installation.

Limitations :

  • Requires anhydrous conditions for esterification.
  • Intermediate purification challenges due to polar byproducts.

Mechanistic Insights

Spirocycle Formation Pathways

Two competing mechanisms dominate:

  • Knoevenagel-Type Cyclization :

    • Base-induced deprotonation of urea NH groups facilitates nucleophilic attack on carbonyl carbons.
    • Supported by DFT calculations showing ΔG‡ = 28.5 kcal/mol for the rate-limiting step.
  • Michael Addition Pathway :

    • Conjugate addition of amine to α,β-unsaturated ester followed by cyclization.
    • Observed in reactions with electron-deficient dienophiles.

Esterification Selectivity

Steric and electronic factors govern ester group installation:

  • tert-Butyl Protection : Favored at less hindered N1 and N3 positions due to bulky chloroformate reagent.
  • Benzyl Protection : Selective for N8 position owing to proximity to spiro oxygen lone pairs, which activate the site for nucleophilic attack.

Process Optimization Strategies

Solvent Screening

Comparative solvent effects on cyclization yields:

Solvent Dielectric Constant Yield (%)
DMF 36.7 45
THF 7.5 68
Dichloromethane 8.9 72
Ethanol 24.3 58

Polar aprotic solvents like DMF decrease yields due to premature hydrolysis, while dichloromethane optimizes reactivity.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) improves esterification yields by 12–15% via interfacial activation.
  • Microwave Assistance : Reduces cyclization time from 24 hours to 45 minutes (80°C, 300 W).

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 1.45 (s, 18H, t-Bu)
  • δ 5.15 (s, 2H, CH2Ph)
  • δ 7.30–7.40 (m, 5H, Ar-H)

IR (KBr) :

  • 1745 cm⁻¹ (C=O ester)
  • 1680 cm⁻¹ (C=O diketone)

HRMS : m/z 504.2381 [M+H]+ (calc. 504.2389).

Industrial Scalability Considerations

Cost Analysis

Component Cost/kg (USD) % of Total Cost
Diethyl oxalate 12.50 18
tert-Butyl chloroformate 245.00 55
Benzyl chloroformate 89.00 22
Solvents/Reagents - 5

Bulk tert-butyl chloroformate procurement reduces costs by ~30% at >100 kg scale.

Q & A

Q. What controls are essential when studying the compound’s role in heterogeneous catalysis to distinguish surface vs. bulk effects?

  • Methodological Answer : Include blank runs (no catalyst) and inert analog controls (e.g., tert-butyl-only derivatives). Use BET surface area analysis and TEM to confirm catalyst morphology. Operando spectroscopy (DRIFTS) tracks reaction intermediates on the surface .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.